2,5-Dibromopyridin-3-ol

Vue d'ensemble

Description

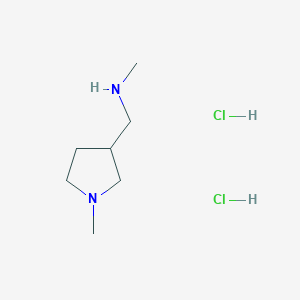

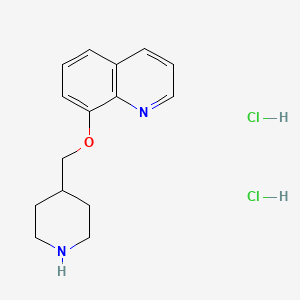

2,5-Dibromopyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives. It has the molecular formula C5H3Br2NO .

Synthesis Analysis

The synthesis of 2-amino-3,5-dibromopyridine complexes and their analysis by single crystal X-ray diffraction has been studied . Moreover, the apparent equivalence with pyridin-2-ol transformation suggested that 1-alkylpyridin-2-ols were hydroxylated at the 5-position .Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyridin-3-ol has been analyzed in several studies . The compound has a molecular weight of 252.89 g/mol . Its InChI key is YWXPYIXETNBCFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,5-Dibromopyridin-3-ol has a molecular weight of 252.89 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 252.85609 g/mol and its monoisotopic mass is 250.85814 g/mol .Applications De Recherche Scientifique

Selective Monolithiation

Xin Wang et al. (2000) reported the selective monolithiation of 2,5-dibromopyridine, highlighting its potential in selective chemical synthesis. The process varied based on solvent and concentration, affecting the selectivity at different positions of the molecule (Wang et al., 2000).

Selective Amination

Jianguo Ji et al. (2003) demonstrated the selective amination of 2,5-dibromopyridine using a palladium-Xantphos complex. This process led to the production of 2-amino-5-bromopyridine with high yield and chemoselectivity, underscoring the compound's utility in organic synthesis (Ji et al., 2003).

Palladium-Catalyzed Arylation

A study by Qizhong Zhou et al. (2013) involved the palladium-catalyzed regioselective 2-arylation of 2,x-dibromopyridines. This method was used to synthesize a 17β-HSD1 inhibitor, showing the compound's significance in medicinal chemistry applications (Zhou et al., 2013).

Preparation of Bipyridines and Bipyrimidines

P. Schwab et al. (2002) developed methods for preparing brominated bipyridines and bipyrimidines using 2,5-dibromopyridine. These compounds are valuable in the creation of metal-complexing molecular rods, highlighting its role in materials science (Schwab et al., 2002).

Ab Initio Studies on Molecular Structure

A theoretical study by N. Koç (2014) focused on the molecular structure and vibrational spectra of 2,5-dibromopyridine. Utilizing Hartree-Fock and density functional methods, the study provided insights into the physical properties of the molecule, relevant for understanding its interactions in various chemical contexts (Koç, 2014).

Synthesis of Biologically Active Derivatives

Muhammad Akram et al. (2020) synthesized a novel derivative of 3,5-dibromopyridine and studied its spectroscopic, structural, electronic, and bioactive characteristics. This research indicates the potential of 2,5-dibromopyridine derivatives in biomedicine and pharmacology (Akram et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-dibromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXPYIXETNBCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673895 | |

| Record name | 2,5-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromopyridin-3-ol | |

CAS RN |

857429-79-9 | |

| Record name | 2,5-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1389893.png)

![4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride](/img/structure/B1389895.png)

![4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1389899.png)

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1389905.png)

![2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1389909.png)